molecular formula C7H14ClNO B7897361 (2S)-2-aminohept-6-yn-1-ol;hydrochloride

(2S)-2-aminohept-6-yn-1-ol;hydrochloride

Cat. No.: B7897361
M. Wt: 163.64 g/mol
InChI Key: YQTZZGCCQPGEMQ-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Aminohept-6-yn-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by a seven-carbon chain (heptyl backbone) with a terminal alkyne group (C≡C) at the sixth position, an amino group (-NH₂) at the second carbon (S-configuration), and a hydroxyl group (-OH) at the first carbon. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(2S)-2-aminohept-6-yn-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-3-4-5-7(8)6-9;/h1,7,9H,3-6,8H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZZGCCQPGEMQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Chirality

Target Compound :
  • Backbone : Linear heptyl chain with a terminal alkyne (C≡C).
  • Functional Groups : -NH₂ (C2, S-configuration), -OH (C1).
  • Salt Form : Hydrochloride.
Comparators :

(1R,2S)-Ephedrine Hydrochloride (MPPH): Backbone: Phenylpropanolamine (three-carbon chain with a phenyl group at C1). Functional Groups: -CH₃NH₂ (C2, R,S-configuration), -OH (C1), aromatic ring. Key Differences: Shorter chain, aromaticity, and absence of alkyne. MPPH exhibits stereochemical complexity (two chiral centers) and optical activity .

(1S,2S)-2-Aminocyclohexanol Hydrochloride: Backbone: Cyclohexanol ring. Functional Groups: -NH₂ (C2, S-configuration), -OH (C1). Key Differences: Cyclic structure vs. The cyclohexanol ring influences solubility and steric interactions .

4-Methylglutamic Acid Hydrochloride: Backbone: Glutamic acid derivative with a methyl group. Functional Groups: -NH₂, -COOH, -CH₃. Key Differences: Carboxylic acid group and branched chain; pharmacological role differs from amino alcohols .

Stability and Degradation

Compound Stability at 37°C (48 hours) Stability at -20°C (6 months) Key Degradation Factors
MPPH (Ephedrine HCl) 100% (plasma) 30.45% (urine) Microbial action (E. coli), redox reactions
Target Compound (Inferred) N/A N/A Likely susceptible to alkyne reactivity (e.g., oxidation)
2-Aminocyclohexanol HCl N/A Stable (specific data lacking) Cyclic structure may enhance stability vs. linear chains
  • MPPH Stability Insights : Degrades significantly in urine (70% reduction at -20°C over 6 months) due to E. coli enzymatic activity (e.g., decarboxylases, arylamidases) .
  • Target Compound : The terminal alkyne may increase susceptibility to oxidative degradation compared to saturated or aromatic analogs.

Physicochemical Properties

Compound Molecular Weight Solubility (HCl Salt) Melting Point
MPPH 201.7 g/mol High in polar solvents 187–190°C
Target Compound ~193.7 g/mol Moderate (alkyne reduces polarity) N/A
2-Aminocyclohexanol HCl 151.63 g/mol High 186–190°C
  • Key Insight: The alkyne in the target compound may reduce aqueous solubility compared to MPPH or cyclohexanol derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.